Jak3-IN-7
Overview
Description
JAK3-IN-7 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in the signaling pathways of various cytokines, which are essential for immune cell development and function. Inhibitors of JAK3, such as this compound, are of significant interest for their potential therapeutic applications in treating autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JAK3-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalyst), and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JAK3-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
Scientific Research Applications
JAK3-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of JAK3 in immune cell signaling and function.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK/STAT pathway.
Mechanism of Action
JAK3-IN-7 exerts its effects by selectively inhibiting the activity of JAK3. This inhibition interferes with the JAK/STAT signaling pathway, which is crucial for the transmission of signals from cytokine receptors to the nucleus. By blocking JAK3 activity, this compound prevents the phosphorylation and dimerization of STAT proteins, thereby inhibiting the transcription of genes involved in immune cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to JAK3-IN-7 include other JAK inhibitors such as:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2.
Uniqueness
This compound is unique in its high selectivity for JAK3 over other JAK family members. This selectivity reduces the likelihood of off-target effects and improves its therapeutic potential for diseases where JAK3 plays a critical role .
Biological Activity
Jak3-IN-7 is a selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of tyrosine kinases that play critical roles in cytokine receptor signaling and immune responses. The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications, particularly in autoimmune diseases and hematological malignancies.
This compound selectively inhibits JAK3, which is crucial for the signaling of several cytokines involved in immune regulation, including interleukin-2 (IL-2) and interleukin-7 (IL-7). By inhibiting JAK3, this compound disrupts downstream signaling pathways, particularly the JAK-STAT pathway, leading to altered cytokine production and immune cell function.
Key Findings:
- Cytokine Regulation : this compound enhances the production of pro-inflammatory cytokines while suppressing anti-inflammatory cytokines such as IL-10. This dual effect suggests a complex role for JAK3 in modulating immune responses .
- Cellular Responses : Inhibition of JAK3 leads to increased phosphorylation of STAT proteins, which are critical for mediating the effects of various cytokines on immune cells .
Biological Activity in Immune Cells
Research has demonstrated that this compound significantly impacts various immune cell types, including T cells and monocytes.
Table 1: Effects of this compound on Cytokine Production
Cytokine | Effect with this compound | Mechanism |
---|---|---|
IL-12 | Increased | Enhanced TLR-mediated responses |
TNF-α | Increased | Modulation of PI3K/Akt signaling |
IL-10 | Decreased | Suppression via JAK3 inhibition |
Case Study 1: JAK3 Deficiency
A unique case involving a patient with severe combined immunodeficiency (SCID) due to JAK3 mutations highlighted the critical role of JAK3 in immune function. The patient experienced recurrent infections and complications from live vaccines, emphasizing the importance of JAK3 in T and B cell development . This case underscores the potential therapeutic role of this compound in conditions where JAK3 activity is dysregulated.
Case Study 2: T-cell Acute Lymphoblastic Leukemia (T-ALL)
In T-ALL models, JAK3 mutations have been shown to drive tumorigenesis through constitutive activation of signaling pathways. Treatment with this compound resulted in reduced leukemic cell proliferation and apoptosis, suggesting that selective inhibition of JAK3 could be an effective strategy for managing certain leukemias .
Research Findings
Numerous studies have elucidated the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Cell lines treated with this compound exhibited altered growth patterns and cytokine profiles, indicating its potential to modulate immune responses effectively .
- In Vivo Models : Animal studies demonstrated that this compound could reduce inflammation and improve outcomes in models of autoimmune diseases .
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21) |
InChI Key |
YAGUGWDMCPHBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.